molecular formula C12H13ClFNO2 B1468554 1-(2-Chloro-4-fluorobenzyl)pyrrolidine-3-carboxylic acid CAS No. 1487627-80-4

1-(2-Chloro-4-fluorobenzyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1468554
CAS No.: 1487627-80-4
M. Wt: 257.69 g/mol
InChI Key: DYKVIDXBBRAQEJ-UHFFFAOYSA-N
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Description

The compound “1-(2-Chloro-4-fluorobenzyl)pyrrolidine-3-carboxylic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also provides increased three-dimensional (3D) coverage .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For “this compound”, the molecular formula is C12H14FNO2, and the molecular weight is 223.24 .

Scientific Research Applications

Synthesis and Characterization

Tri(o-fluorobenzyl)tin Esters of Heteroaromatic Carboxylic Acid

The synthesis of tri(o-fluorobenzyl)tin esters from the reaction of tri(o-fluorobenzyl)tin chloride with sodium salts of heteroaromatic carboxylic acids has been reported. These esters have been characterized by elemental analyses, IR, and 1H NMR spectroscopy, providing insights into their structural properties and potential applications in materials science and catalysis (Yin et al., 2004).

N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline

This compound was studied for its structural conformation and crystal packing, revealing unique intermolecular interactions. These findings could have implications in the design of new pharmaceutical compounds or materials with specific crystallographic properties (Rajalakshmi et al., 2013).

Applications in Medicinal Chemistry and Molecular Design

Rapid Asymmetric Synthesis of Amino Acids

The efficiency of new fluorine-containing chiral auxiliaries and their NiII complexes in the asymmetric synthesis of α-amino acids has been demonstrated. This research could impact the development of novel pharmaceuticals and the synthesis of biologically active molecules (Saghyan et al., 2010).

Metal-Organic Frameworks for Selective Gas Capture

Research on Co(II)-based metal–organic frameworks utilizing symmetrical aromatic carboxylic acid ligands has shown potential for selective adsorption of gases like C2H2 and CO2. These findings could lead to advancements in gas storage, separation technologies, and environmental remediation efforts (Sun et al., 2021).

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO2/c13-11-5-10(14)2-1-8(11)6-15-4-3-9(7-15)12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKVIDXBBRAQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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